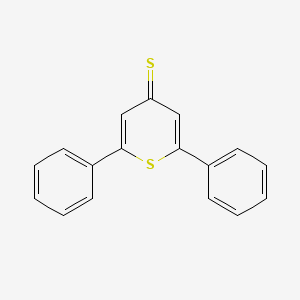

2,6-Diphenyl-4H-thiopyran-4-thione

Description

Structure

3D Structure

Properties

CAS No. |

1029-97-6 |

|---|---|

Molecular Formula |

C17H12S2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2,6-diphenylthiopyran-4-thione |

InChI |

InChI=1S/C17H12S2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

QENWKTQYINCUOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)C=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Classical and Contemporary Approaches to the 4H-Thiopyran-4-thione Core Synthesis

The foundational synthesis of the 4H-thiopyran-4-thione scaffold can be achieved through several reliable and well-documented chemical transformations. These generally involve either building the heterocyclic ring from the ground up or chemically modifying a pre-existing thiopyran-4-one.

Ring-Closure Strategies for Thiopyran-4-thione Formation

Ring-closure reactions, or cyclizations, are a cornerstone of heterocyclic chemistry. For the synthesis of thiopyrans, these methods typically involve the reaction of a linear carbon chain with a sulfur-donating reagent. A prominent strategy is the [4+2] cycloaddition, also known as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile. researchgate.netnih.gov In the context of thiopyran synthesis, this can involve a sulfur-containing dienophile reacting with a 1,3-diene or, conversely, a thio-diene reacting with an alkene. researchgate.net

Another effective ring-closure method involves the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with a source of sulfur. For the direct synthesis of the precursor, 2,6-diphenyl-4H-thiopyran-4-one, a key method is the reaction of 1,5-diphenyl-1,4-pentadiyn-3-one (B1206002) with sodium hydrosulfide (B80085) (NaSH). This reaction proceeds via a double Michael addition of the hydrosulfide anion to the activated triple bonds, followed by tautomerization to yield the stable heterocyclic ketone.

| Precursor | Reagent | Product | Reference |

| 1,5-Diphenyl-1,4-pentadiyn-3-one | Sodium Hydrosulfide (NaSH) | 2,6-Diphenyl-4H-thiopyran-4-one | |

| 1,3-Diene & Thio-dienophile | Heat or Lewis Acid | Thiopyran derivative | researchgate.net |

| Thio-diene & Alkene | Heat or Lewis Acid | Thiopyran derivative | researchgate.net |

Transformation from 4H-Thiopyran-4-one Precursors

One of the most direct and widely used methods to obtain 2,6-Diphenyl-4H-thiopyran-4-thione is through the chemical modification of its oxygen-containing analog, 2,6-Diphenyl-4H-thiopyran-4-one.

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation is highly efficient for producing thioketones from ketones. The most common and effective reagent for this purpose is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. wikipedia.orgnih.gov

The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide intermediate. wikipedia.orgorganic-chemistry.org This ylide attacks the carbonyl oxygen of the 2,6-diphenyl-4H-thiopyran-4-one, leading to the formation of a four-membered thiaoxaphosphetane ring intermediate. organic-chemistry.orgresearchgate.net The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O containing byproduct. organic-chemistry.org Another classical reagent for this purpose is phosphorus pentasulfide (P₄S₁₀), although it often requires harsher reaction conditions. nih.gov

| Starting Material | Thionating Agent | Solvent | Conditions | Product | Reference |

| 2,6-Diphenyl-4H-thiopyran-4-one | Lawesson's Reagent | Toluene or Xylene | Reflux | This compound | wikipedia.orgnih.gov |

| 2,6-Diphenyl-4H-thiopyran-4-one | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Xylene | High Temp. Reflux | This compound | nih.gov |

The Pummerer rearrangement is a classic reaction in organosulfur chemistry involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether upon treatment with an activating agent, typically acetic anhydride (B1165640). wikipedia.orgtcichemicals.com While not a direct route to the thione, a Pummerer-type reaction sequence can be envisioned as a plausible pathway to construct the unsaturated thiopyran ring from a saturated sulfoxide precursor.

A hypothetical route could begin with the synthesis of 2,6-diphenyltetrahydro-4H-thiopyran-4-one, which is then oxidized to the corresponding sulfoxide (an S-oxide). nih.gov Treatment of this sulfoxide with an activating agent like trifluoroacetic anhydride (TFAA) would generate a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgmanchester.ac.uknumberanalytics.com Subsequent elimination of protons from carbons adjacent to the thionium ion could lead to the formation of double bonds, resulting in the aromatic 4H-thiopyran ring system. This pathway would yield the 2,6-diphenyl-4H-thiopyran-4-one, which can then be converted to the target thione as described in the previous section. This route highlights the versatility of sulfoxide chemistry in constructing unsaturated heterocycles. manchester.ac.uk

Advanced Synthetic Techniques for this compound and Derivatives

Beyond the classical approaches, more advanced synthetic methodologies offer sophisticated control over the construction of complex heterocyclic systems.

Sequential Thio-Claisen Reactions

The thio-Claisen rearrangement is the sulfur analog of the well-known Claisen rearrangement. It is a powerful carbon-carbon bond-forming reaction that proceeds via a concerted acs.orgacs.org-sigmatropic rearrangement of an allyl aryl sulfide (B99878) or an allyl vinyl sulfide. acs.orgacs.org This reaction has been utilized to construct thiopyran rings regioselectively. tandfonline.comsemanticscholar.org

A "sequential" or "double" thio-Claisen rearrangement could be a potential strategy for the assembly of the this compound core. semanticscholar.org Such a process would likely start with a central sulfur-containing molecule bearing two rearrangeable groups that contain the necessary phenyl-substituted fragments. For example, a bis-propargyl sulfide derivative could undergo a tandem acs.orgacs.org-sigmatropic rearrangement, followed by isomerization and cyclization steps to build the thiopyran ring. While a direct application of this sequential methodology to the title compound is not widely documented, the principles of the thio-Claisen rearrangement suggest its potential as an elegant and advanced strategy for accessing this and related heterocyclic structures. tandfonline.comsemanticscholar.org

Catalytic Approaches and Reagent Specificity (e.g., Triphenylphosphine)

While triphenylphosphine (B44618) (PPh₃) is a well-established organocatalyst for the synthesis of certain heterocyclic thiones, such as 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione via the Biginelli condensation jksus.org, its specific use as a catalyst for the direct synthesis of this compound is not extensively documented in current literature. The synthesis of thiopyran rings often relies on other catalytic systems.

For instance, catalytic amounts of a base like triethylamine (B128534) are effective in promoting multi-component reactions that lead to substituted 4H-thiopyran structures. nih.gov In other cases, Lewis acids such as samarium triflate have been successfully employed to catalyze cycloaddition reactions that form thiopyran-based scaffolds, demonstrating stereoselectivity that can be influenced by temperature. nih.gov The thionation of precursor ketones, a common route to thiopyran-4-thiones, is typically achieved using stoichiometric thionating agents rather than catalytic methods. However, the development of milder or more efficient catalytic protocols for these transformations remains an area of interest. audreyli.com

Multi-Component Reactions for Analogous Structures

Multi-component reactions (MCRs) represent a highly efficient strategy for constructing complex molecular frameworks like thiopyrans from simple precursors in a single step. These reactions are valued for their high atom economy and procedural simplicity.

A notable example is the one-pot, four-component reaction for synthesizing substituted 4H-thiopyran derivatives. This method involves the reaction of an aldehyde, malononitrile, carbon disulfide, and a primary amine. The reaction proceeds smoothly at room temperature, catalyzed by triethylamine, to afford the desired thiopyran products in high yields and purity, requiring only a simple work-up procedure. nih.gov Another environmentally conscious approach involves a catalyst-free, one-pot multi-component synthesis of 4H-thiopyrans in glycerol, a biodegradable and benign solvent. researchgate.net

Furthermore, [4+2] cycloaddition reactions, or Diels-Alder reactions, are a cornerstone for synthesizing six-membered rings like thiopyrans. Reviews of these methods show various thiocarbonyl compounds (thioaldehydes, thioketones) acting as dienophiles that react with dienes to form the thiopyran ring. nih.gov These strategies are fundamental in creating a diverse range of thiopyran and related heterocyclic structures.

Yield Optimization and Reaction Efficiency Studies

A primary route to this compound involves the thionation of its corresponding ketone precursor, 2,6-Diphenyl-4H-thiopyran-4-one. The optimization of this specific conversion is a key focus of efficiency studies, with the choice of thionating reagent being the most critical factor influencing yield and purity.

The two most common thionating agents are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀). While both can effect the transformation, their efficiency, reaction conditions, and byproduct profiles differ significantly. Research has shown that a combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) can be a superior alternative to LR for converting ketones to thioketones. audreyli.comnih.gov This combination often results in yields that are comparable or even superior to those obtained with LR. A significant advantage of the P₄S₁₀/HMDO reagent system is the simplified purification process; the byproducts can be removed by a simple hydrolytic workup, whereas LR-derived byproducts typically necessitate chromatographic purification. audreyli.comnih.gov

The reactivity order for Lawesson's reagent generally follows: amides > ketones > esters, meaning that ketones are readily thionated. researchgate.net However, compared to P₄S₁₀, LR often requires shorter reaction times, a benefit that can be further enhanced through the use of microwave irradiation. nih.gov The selection between these reagents thus represents a trade-off between reaction time, yield, and the complexity of product purification.

Table 1: Comparison of Thionating Reagents for Carbonyls

| Reagent System | Typical Yield | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Good to High | Shorter reaction times (especially with microwave), widely used. | Byproducts often require chromatographic removal. | nih.gov |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Comparable or Superior to LR | Byproducts removable by simple hydrolytic workup, improving overall efficiency. | May require higher temperatures or longer reaction times than microwave-assisted LR methods. | audreyli.comnih.gov |

| P₄S₁₀ (alone) | Variable | Historically significant, effective for many substrates. | Often requires harsh conditions (e.g., refluxing high-boiling solvents) and can have lower solubility. | mdpi.com |

Advanced Spectroscopic Analysis and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Thiocarbonyl and Ring System Identification

Vibrational spectroscopy is a powerful tool for identifying the key functional groups within 2,6-Diphenyl-4H-thiopyran-4-thione, namely the thiocarbonyl (C=S) group and the heterocyclic thiopyran ring. While a complete, published spectrum for this specific molecule is not widely available, analysis of related structures and functional group frequencies allows for a detailed theoretical assignment.

The most characteristic vibration is the C=S stretching mode. In thioketones, this bond typically exhibits a stretching frequency in the range of 1050-1250 cm⁻¹. This absorption is often weak in infrared (IR) spectroscopy but can be more prominent in Raman spectra. Its precise position is sensitive to the electronic environment, including conjugation with the phenyl rings and the endocyclic double bonds.

The thiopyran ring system gives rise to several characteristic vibrations. These include C=C stretching vibrations from the unsaturated backbone, typically appearing in the 1600-1650 cm⁻¹ region, and C-S stretching modes, which are found at lower frequencies, generally between 600-800 cm⁻¹. The phenyl substituents will present their own strong, characteristic bands, including C-H stretching above 3000 cm⁻¹, aromatic C=C ring stretching near 1450-1600 cm⁻¹, and out-of-plane C-H bending vibrations.

Early photochemical studies on this compound implicitly relied on such spectroscopic data for its initial characterization. researchgate.netvdoc.pubtandfonline.comacs.org Computational studies on analogous molecules like 4H-pyran-4-thione further aid in assigning vibrational modes, where theoretical calculations can predict the frequencies and intensities of both IR and Raman bands. psu.edu

Table 1: Predicted Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Thiocarbonyl | C=S Stretch | 1050 - 1250 | Weak to Medium (IR), Medium to Strong (Raman) |

| Thiopyran Ring | C=C Stretch | 1600 - 1650 | Medium |

| Thiopyran Ring | C-S Stretch | 600 - 800 | Medium |

| Phenyl Rings | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Phenyl Rings | Aromatic C=C Stretch | 1450 - 1600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. Although specific experimental NMR data for this compound is not readily found in public databases, a theoretical analysis based on its molecular structure allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Phenyl Protons (C₆H₅): The ten protons of the two phenyl groups would appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

Vinylic Protons (-CH=): The two equivalent protons on the thiopyran ring (at C3 and C5) are expected to produce a single sharp singlet. Its chemical shift would be downfield due to the influence of the adjacent sulfur atom, double bonds, and the thiocarbonyl group, likely appearing in the δ 6.5-7.5 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms.

Thiocarbonyl Carbon (C=S): The most downfield signal would belong to the thiocarbonyl carbon, anticipated to be in the δ 190-210 ppm region.

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the phenyl and thiopyran rings would resonate in the δ 120-150 ppm range. Due to symmetry, the two phenyl rings would show four distinct signals (for the ipso, ortho, meta, and para carbons). The thiopyran ring would show three signals: one for the carbon atoms bearing the phenyl groups (C2 and C6) and one for the vinylic carbons (C3 and C5).

2D NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons within the phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | Phenyl H | 7.0 - 8.0 | Multiplet |

| ¹H | Ring CH (C3, C5) | 6.5 - 7.5 | Singlet |

| ¹³C | C=S (C4) | 190 - 210 | - |

| ¹³C | Phenyl & Ring C=C | 120 - 150 | - |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides crucial information about the compound's molecular weight and structural integrity through fragmentation analysis. The chemical formula for this compound is C₁₇H₁₂S₂. sigmaaldrich.com This corresponds to a precise molecular weight of approximately 280.41 g/mol . sigmaaldrich.comsigmaaldrich.com

In a mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 280. This peak confirms the molecular formula. The fragmentation pattern under electron impact (EI) ionization would likely proceed through several key pathways based on the stability of the resulting fragments.

Common fragmentation pathways for related thiopyrylium (B1249539) salts often involve the loss of substituents or ring cleavage. thieme-connect.de For this compound, likely fragmentation could include:

Loss of a sulfur atom to give a [M-S]⁺˙ ion.

Loss of the thiocarbonyl group to yield a [M-CS]⁺˙ fragment.

Cleavage of a phenyl group, resulting in a [M-C₆H₅]⁺ ion.

Formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77.

Fast atom bombardment (FAB) ionization, a softer technique, would be expected to show a prominent molecular ion peak with significantly less fragmentation. thieme-connect.de

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a specific crystal structure determination for this compound is not publicly documented, extensive studies on related 4H-thiopyran derivatives provide a strong basis for predicting its molecular conformation and packing. nih.gov

The 4H-thiopyran ring is not planar. X-ray diffraction studies of analogous structures, such as certain 2-amino-3-cyano-4H-thiopyran derivatives, have shown that the central thiopyran ring typically adopts a boat conformation . nih.gov In this arrangement, the sulfur atom (S1) and the opposing sp³-hybridized carbon (C4) deviate significantly from the plane formed by the four sp²-hybridized carbons of the ring. nih.gov This boat shape helps to alleviate ring strain. The two phenyl groups at the 2- and 6-positions would be attached to the sp²-hybridized carbons and would likely be twisted out of the plane of the ring's double bonds to minimize steric hindrance.

In the crystalline state, the supramolecular architecture would be governed by a series of non-covalent interactions. Given the molecular structure, the following interactions are expected to be significant:

π-π Stacking: The presence of two large, electron-rich phenyl rings makes π-π stacking a highly probable and significant interaction, where the aromatic rings of adjacent molecules align in an offset, face-to-face manner.

C-H···π Interactions: The hydrogen atoms of the phenyl rings on one molecule can interact with the electron clouds of the aromatic rings on a neighboring molecule.

Dipole-Dipole Interactions: The polar thiocarbonyl group (C=S) introduces a significant dipole moment into the molecule. These dipoles would likely align in an anti-parallel fashion in the crystal lattice to achieve electrostatic stabilization.

C-H···S Interactions: Weak hydrogen bonds between the ring or phenyl C-H groups and the sulfur atoms (both in the ring and the thiocarbonyl group) of adjacent molecules could also play a role in stabilizing the crystal packing.

Photophysical and Electronic Properties

Ultraviolent-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 2,6-Diphenyl-4H-thiopyran-4-thione and its derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to various electronic transitions within the molecule. The specific wavelengths and intensities of these absorptions are influenced by the molecular structure and the solvent environment.

For instance, the UV-Vis absorption spectra of related pyran-azo bridged benzothiazoles have been studied, providing insight into the electronic transitions of similar heterocyclic systems. While specific data for this compound is not detailed in the provided results, the study of analogous compounds like 2,6-diphenyl-4H-pyran-4-thione reveals key photophysical behaviors. rsc.org The absorption characteristics are generally attributed to π-π* and n-π* transitions associated with the aromatic rings and the thiocarbonyl group.

Derivatives of 4H-pyran have been shown to exhibit intramolecular charge transfer (ICT) characteristics. rsc.org For example, in a study of D–π–A thiophene-based derivatives, the ground state absorption spectra showed a red shift with increasing solvent polarity, indicative of changes in the electronic distribution upon excitation. nih.gov

| Compound Family | Observed Transitions | Influencing Factors |

| Pyran-Azo Bridged Benzothiazoles | π-π, n-π | Solvent, Substituents |

| D–π–A Thiophene (B33073) Derivatives | Intramolecular Charge Transfer (ICT) | Solvent Polarity, Electron Donating/Accepting Groups |

| 2,6-Diphenyl-4H-pyran-4-thione | Desulphurization upon photolysis | Dioxan solvent |

Luminescence Characteristics (Fluorescence and Phosphorescence)

The luminescence properties of thiopyran and pyran derivatives, including fluorescence and phosphorescence, are highly dependent on their molecular structure and the surrounding environment.

For related 2,3,4,6-tetraaryl-4H-pyran derivatives, it has been observed that compounds with strong electron-donating groups exhibit red-shifted solvatochromic activities in solvents with increasing polarity, a phenomenon attributed to intramolecular charge transfer (ICT). rsc.org Some of these compounds are non-fluorescent in common organic solvents but can be induced to emit through aggregation (Aggregation-Induced Emission). rsc.org

In the case of 2,6-dimethyl-4H-pyran-4-thione, a related compound, both S1 fluorescence and T1 phosphorescence have been observed in the vapor phase. researchgate.net The quantum yields of these emissions were found to increase with increasing buffer gas pressure and decreasing temperature, while the S2 fluorescence remained largely unaffected. researchgate.net

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For D–π–A thiophene-based compounds, the fluorescence quantum yield was found to be solvent-dependent, generally decreasing as the solvent polarity increases. nih.gov This is often attributed to enhanced solute-solvent interactions in polar solvents which favor non-radiative decay pathways. nih.gov The energy gap law can also explain the decrease in fluorescence quantum yield as the emission energy decreases. nih.gov For a series of D–A compounds based on 2,6-dimethyl-4-pyrone, good quantum yields of up to 28% have been reported. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Key Observation |

| DMAT (thiophene derivative) | Cyclohexane (B81311) (CHX) | Highest value | Decreases with increasing solvent polarity. nih.gov |

| MOT (thiophene derivative) | Cyclohexane (CHX) | Highest value | Decreases with increasing solvent polarity. nih.gov |

| Enamino-substituted 4-pyrones | Alcohols | Up to 28% | Strong increase in fluorescence intensity. researchgate.net |

Solvent Effects on Photophysical Parameters

Solvent polarity can significantly influence the photophysical properties of molecules like this compound, particularly those with charge-transfer characteristics in their excited states. rsc.org For many donor-acceptor systems, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum, which is more pronounced than the shift in the absorption spectrum. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state. nih.gov

In a study of D–π–A thiophene derivatives, a large red shift of 66 nm and 162 nm in the fluorescence emission was observed when changing from nonpolar cyclohexane to polar DMSO for MOT and DMAT, respectively. nih.gov This solvatochromism is a hallmark of intramolecular charge transfer (ICT) states. nih.gov The fluorescence lifetime has also been shown to be solvent-dependent, with higher values in more polar solvents, indicating stabilization of the excited ICT state. nih.gov

Excited State Dynamics and Decay Pathways

Upon absorption of light, excited molecules can undergo various de-excitation processes, including fluorescence, phosphorescence, internal conversion, and intersystem crossing to the triplet state.

Triplet State Formation and Quenching Mechanisms

The formation of a triplet state (T1) is a key process in the photochemistry of many thiones. For 2-mercaptobenzothiazole (B37678), a thione-containing compound, the lowest energy triplet state is populated with a high quantum yield of 0.58 from the photo-excited singlet state. rsc.org The mechanism involves rapid intersystem crossing from the initially excited singlet state (S1) to a higher triplet state (T2), followed by internal conversion to the lowest triplet state (T1). rsc.org

The triplet state can be quenched through various mechanisms, including energy transfer to other molecules. In the presence of a suitable quencher like styrene, the triplet state of 2-mercaptobenzothiazole is quenched via an adduct-mediated energy transfer process. rsc.org Computational studies have shown that this quenching process can involve a curve crossing between two triplet states of the adduct, leading to efficient energy transfer. rsc.org

Transient Absorption Spectroscopy for Excited State Intermediates

Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived excited state intermediates. In the study of 2-mercaptobenzothiazole, ultrafast transient absorption spectroscopy was employed to investigate the photochemical dynamics following UV light absorption. rsc.org This technique allowed for the observation of the lowest energy triplet state (T1) and the determination of the timescale for its formation. rsc.org The spectroscopic evidence pointed to a mechanism involving intersystem crossing from S1 to the T2 state with a time constant of 400 ± 100 fs, followed by internal conversion to T1 with a time constant of 6.1 ± 0.4 ps. rsc.org

Electrochemical Behavior and Redox Potentials

Comprehensive experimental data from techniques such as cyclic voltammetry, which would detail the specific oxidation and reduction potentials of this compound, are not found in an extensive search of scientific databases and publications. This scarcity of information prevents a detailed discussion of its electrochemical characteristics.

Oxidation and Reduction Processes

Without experimental data, a definitive description of the oxidation and reduction processes for this compound cannot be provided. Such an analysis would require information on the potentials at which electron transfer occurs, the stability of the resulting radical ions, and the reversibility of these processes.

Relationship between Electronic Structure and Redox Properties

A thorough analysis of the relationship between the electronic structure (such as the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) and the redox properties of this compound is contingent on the availability of both theoretical calculations and experimental electrochemical data. As this information is not currently available in the reviewed literature, a detailed discussion on this topic cannot be formulated.

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions (Diels-Alder Type) as Dienophiles

The thiocarbonyl group in 2,6-diphenyl-4H-thiopyran-4-thione can act as a dienophile in [4+2] cycloaddition reactions, a class of reactions known as hetero-Diels-Alder reactions. In these reactions, the C=S double bond reacts with a conjugated diene. Thiocarbonyls are generally considered superdienophiles due to the high energy of their π-orbitals and the stability of the resulting C-S bonds. The reactivity is influenced by the electronic nature of both the thioketone and the diene. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction.

While specific studies on the Diels-Alder reactions of this compound as a dienophile are not extensively documented in the searched literature, the reactivity can be inferred from studies on related thioketones and thiochalcones. For instance, α,β-unsaturated thioketones can serve as dienophiles in reactions with dienes like cyclopentadiene.

When unsymmetrical dienes and dienophiles are used in Diels-Alder reactions, the formation of constitutional isomers (regioisomers) is possible. masterorganicchemistry.com The regioselectivity is often governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comnih.gov Generally, in normal electron demand Diels-Alder reactions, the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. nih.gov In the case of thioketones, the carbon of the C=S bond is the electrophilic center.

The stereoselectivity of the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. These reactions are typically stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For cyclic dienes, the formation of endo and exo products is possible, with the endo product often being the kinetically favored product due to secondary orbital interactions. organic-chemistry.org Studies on the Diels-Alder reactions of 2H-thiopyrans with dienophiles have shown that predominantly endo adducts are formed in good yields. elsevierpure.comresearchgate.net

In a hetero-Diels-Alder reaction, one or more heteroatoms are present in the diene or dienophile. wikipedia.org When a thioketone like this compound acts as the dienophile, it is a classic example of a hetero-Diels-Alder reaction, leading to the formation of a six-membered ring containing a sulfur atom. organic-chemistry.orgwikipedia.org These reactions are a powerful tool for the synthesis of sulfur-containing heterocycles. wikipedia.org

For example, hetaryl-substituted thiochalcones have been shown to react with acetylenic dienophiles to yield 4H-thiopyran derivatives. These reactions can be catalyzed by Lewis acids or promoted by microwave irradiation, and they often proceed with high regioselectivity.

Photochemical Reactions of this compound

The photochemical behavior of this compound is characterized by reactions originating from its electronically excited states. Upon absorption of UV or visible light, the molecule can undergo various transformations.

While specific studies on the photodimerization of this compound were not found, related compounds such as 4-thiapyrone are known to undergo photodimerization. Furthermore, aryl-maleimides undergo a novel [2+4]-photodimerization from an excited state. lookchem.com

The photolysis of the closely related oxygen analog, 2,6-diphenyl-4H-pyran-4-thione, in dioxane leads to desulfurization, yielding 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene). rsc.org This suggests that a similar desulfurization pathway could be possible for the thiopyran-4-thione derivative, potentially leading to the formation of a corresponding dimer. The irradiation of 2,4,4,6-tetraphenyl-4H-thiopyran results in the formation of an initial bicyclic photoproduct which then rearranges. chemimpex.com

Detailed studies on the hydrogen abstraction and radical chemistry of photo-excited this compound are not prevalent in the searched literature. However, thioketones, in general, are known to have reactive triplet excited states that can participate in hydrogen abstraction reactions from suitable donor molecules (e.g., solvents). This process would lead to the formation of a ketyl radical and a radical derived from the hydrogen donor. The subsequent reactions of these radical species can lead to a variety of products.

The photochemical reactions of this compound can be influenced by the presence of photosensitizers or quenchers. A sensitizer (B1316253) can transfer its triplet energy to the thioketone, populating its triplet excited state, which can then undergo reaction.

A study on the methylene (B1212753) blue-sensitized photo-oxidation of 4H-thiopyran-4-thiones, including the 2,6-diphenyl derivative (referred to as Ie in the study), demonstrated its conversion to the corresponding ketone, 2,6-diphenyl-4H-thiopyran-4-one (IIe), in 60% yield. lookchem.com This reaction proceeds via the generation of singlet oxygen by the sensitizer, which then reacts with the thioketone.

The photolysis of the related 2,6-diphenyl-4H-pyran-4-thione was shown to be quenched by a triplet quencher, indicating the involvement of a triplet excited state in its photochemical pathway. lookchem.com This suggests that the photoreactions of this compound might also be susceptible to quenching by species that can accept the energy from its excited state.

Nucleophilic and Electrophilic Reactions of the Thiocarbonyl Group

The thiocarbonyl group in this compound is a key site for various chemical transformations. Its reactivity is characterized by a propensity to undergo addition reactions with nucleophiles at the carbon atom and with electrophiles at the sulfur atom.

Nucleophilic Reactions:

The carbon atom of the thiocarbonyl group is electrophilic and thus susceptible to attack by nucleophiles. While specific studies on this compound are limited, the general reactivity of thioketones suggests that it would react with a variety of nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the C=S bond, forming a tertiary thiol upon workup.

The reactivity of related thiochromones with Grignard reagents, catalyzed by copper salts, results in conjugate addition to afford 2-substituted-thiochroman-4-ones. researchgate.netmdpi.com This suggests that under certain conditions, nucleophilic attack might occur at other positions within the ring system, although direct addition to the thiocarbonyl is a fundamental reaction pathway for thioketones.

Electrophilic Reactions:

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and is thus nucleophilic, making it a target for electrophiles. Alkylation and acylation reactions are expected to occur at the sulfur atom, leading to the formation of thiopyrylium (B1249539) salts.

A significant class of electrophilic reactions involving thiocarbonyl compounds is their participation in cycloaddition reactions. The C=S double bond can act as a dienophile in Diels-Alder reactions. rsc.org While specific examples with this compound are not extensively documented, the general principle is that the thiocarbonyl group's reactivity is influenced by its frontier molecular orbitals (HOMO and LUMO). rsc.org The elevated HOMO and reduced LUMO energy levels of thiocarbonyls, compared to carbonyls, make them reactive partners in such cycloadditions. rsc.org

Photochemical reactions also highlight the reactivity of this class of compounds. For example, the photolysis of 2,6-diphenyl-4H-pyran-4-thione, a closely related analog, results in desulfurization to yield 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene). rsc.org This suggests that the thiocarbonyl group can be cleaved under photochemical conditions.

Tautomerism Studies: Thione-Thiol Equilibrium and its Chemical Significance

A key aspect of the chemistry of this compound is the potential for thione-thiol tautomerism. This equilibrium involves the interconversion between the thione form and its isomeric thiol form, 2,6-diphenyl-4-mercaptothiopyrylium.

Thione-Thiol Equilibrium:

In many heterocyclic systems, the thione form is generally the more stable tautomer. researchgate.net The position of the equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. researchgate.net Polar solvents tend to favor the more polar thione tautomer. researchgate.net

Spectroscopic methods are instrumental in studying this equilibrium.

Infrared (IR) Spectroscopy: The thione form is characterized by a C=S stretching vibration, which typically appears in the range of 1050-1250 cm⁻¹. The thiol form would exhibit a characteristic S-H stretching band around 2550-2600 cm⁻¹.

UV-Vis Spectroscopy: Thione tautomers generally exhibit an absorption maximum at a longer wavelength (around 300-400 nm) corresponding to the n→π* transition of the C=S group, whereas thiol tautomers absorb at shorter wavelengths (below 300 nm) due to π→π* transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the S-H proton in the thiol form. ¹³C NMR spectroscopy is also a valuable tool, as the chemical shift of the thiocarbonyl carbon is typically found significantly downfield.

Chemical Significance:

Theoretical and Computational Chemistry

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A comprehensive computational analysis of 2,6-Diphenyl-4H-thiopyran-4-thione would involve the calculation of these orbitals and their energy gap.

Although specific values for this compound are not documented in dedicated studies, research on analogous aromatic and heterocyclic compounds suggests that the phenyl substituents would influence the π-conjugation of the thiopyran-4-thione core, which would, in turn, affect the energies of the HOMO and LUMO.

Computational Spectroscopy (e.g., NMR, UV-Vis, IR) Predictions and Validation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for structure elucidation. For this compound, such calculations would predict the chemical shifts for the protons and carbons of the phenyl groups and the thiopyran ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. A TD-DFT calculation for this molecule would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π → π* and n → π* transitions associated with the conjugated system.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, this would help in the assignment of characteristic vibrational modes, such as the C=S stretching frequency of the thione group and the vibrations associated with the aromatic rings.

Despite the utility of these methods, a dedicated study presenting the predicted and validated spectroscopic data for this compound has not been found in the reviewed literature.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species and the energetics of reaction pathways.

Transition State Characterization and Activation Energy Barriers

Understanding the mechanism of reactions involving this compound, such as cycloadditions or nucleophilic additions at the thione group, would require the computational characterization of transition states and the calculation of activation energy barriers. These calculations are critical for determining the feasibility and rate of a proposed reaction mechanism. For instance, in a hypothetical reaction, DFT could be used to locate the transition state structure connecting the reactants and products and to calculate the energy difference between the transition state and the reactants, which corresponds to the activation energy.

Solvent Effects on Reaction Pathways

The solvent can have a significant impact on reaction mechanisms and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent on the energies of reactants, products, and transition states. A thorough computational study on the reactivity of this compound would ideally include an analysis of solvent effects to provide a more realistic description of its chemical behavior in solution.

Currently, there is a lack of published research detailing computational investigations into the reaction mechanisms, transition states, and solvent effects for this compound.

Applications in Advanced Chemical Research and Materials Science

Utility as a Synthon in Organic Synthesis

In the field of organic chemistry, 2,6-diphenyl-4H-thiopyran-4-thione serves as a versatile synthon, providing a foundational structure for the creation of more complex molecules.

Building Block for Novel Heterocyclic Architectures

The this compound framework is a valuable starting point for the synthesis of a diverse array of novel heterocyclic compounds. chemimpex.comresearchgate.net Its inherent reactivity allows for various chemical transformations, leading to the construction of intricate molecular architectures. chemimpex.commdpi.com For instance, it can be utilized in cycloaddition reactions to form six-membered sulfur-containing heterocycles. nih.gov The synthesis of thiopyran-fused heterocycles, such as those fused with indole, quinoline, and pyrimidine, has been a significant area of research. rsc.org

The versatility of the thiopyran ring system, combined with the stability and conjugation provided by the phenyl groups, makes it an attractive scaffold for synthetic chemists. ontosight.ai Researchers have successfully employed derivatives of this compound to create complex molecules with potential applications in medicinal chemistry and materials science. mdpi.combohrium.com The ability to introduce a wide range of substituents onto the thiopyran core further expands its utility as a building block for diverse chemical libraries. mdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Thiopyran Derivatives

| Starting Material/Core Structure | Resulting Heterocyclic System | Synthetic Approach | Reference |

| 2,6-Diaryl-4H-thiopyran-4-thiones | 2,6-Diaryl-4H-thiopyran-4-one sulfoxides/sulfones | Oxidation | tandfonline.com |

| Diarylideneacetones | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones | Diastereoselective methodologies | mdpi.com |

| Thiocarbonyl-functionalized precursors | Thiopyran derivatives | [4+2] Cycloaddition | nih.gov |

| Arylmethylenemalononitrile and cyanothioacetamide | 4-Aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles | Reaction in the presence of a catalyst | researchgate.net |

Catalytic Roles in Organic Transformations (e.g., Baylis-Hillman Reaction)

While direct catalytic applications of this compound itself are not extensively documented, related heterocyclic structures are known to participate in or be synthesized through catalyzed reactions. The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, is a notable example. wikipedia.org This reaction is typically catalyzed by tertiary amines or phosphines. wikipedia.orgorganic-chemistry.org

The synthesis of various heterocyclic compounds, including those with a pyran or thiopyran core, can be achieved through catalyzed one-pot condensation reactions. researchgate.net For instance, triphenylphosphine (B44618) has been effectively used as a recyclable catalyst for the synthesis of dihydropyrimidine-2(1H)-thione derivatives. researchgate.net This highlights the broader context of catalysis in the synthesis of heterocycles related to this compound.

Contributions to Advanced Materials Development

The distinct photochemical and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials with applications in optoelectronics and photosensitive technologies. chemimpex.com

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The extended π-conjugated system inherent in the structure of this compound and its derivatives suggests their potential for use in optoelectronic materials. ontosight.ai Compounds with similar thiopyran and pyran structures are being investigated for their applications in organic light-emitting diodes (OLEDs). chemimpex.comchemimpex.com The ability of these molecules to exhibit useful optical and electrical properties is a key factor driving this research. ontosight.ai The structural complexity and stability of these compounds make them suitable for integration into devices like OLEDs and solar cells. ontosight.ai

Photoinitiators and Light-Sensitive Materials

Derivatives of this compound have shown potential as photoinitiators and components of light-sensitive materials. chemimpex.com Photoinitiators are molecules that, upon absorption of light, generate reactive species that can initiate polymerization. This property is crucial in applications such as the production of photoresists for electronics. chemimpex.com The photochemical reactivity of the thiopyran ring system is central to its utility in these applications. chemimpex.com For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), a well-known photoinitiator, shares structural motifs with some thiopyran derivatives and operates through the generation of free radicals upon light exposure. rsc.org

Infrared-Absorbing Dyes and Electron-Transfer Photosensitizers

The electronic structure of this compound and related compounds allows for the absorption of light in various regions of the electromagnetic spectrum. While specific data on its infrared absorption is limited in the provided context, the extended conjugation in such molecules is a known feature of many organic dyes, including those that absorb in the near-infrared (NIR) region.

Furthermore, the photochemical properties of these compounds suggest their potential role as electron-transfer photosensitizers. Upon absorbing light, a photosensitizer can transfer its energy or an electron to another molecule, initiating a chemical reaction. This process is fundamental to various photochemical applications.

Table 2: Summary of Applications in Materials Science

| Application Area | Key Property of this compound Derivatives | Potential Use | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, optical and electrical properties | Emissive or charge-transport layers | chemimpex.comontosight.ai |

| Photoinitiators | Photochemical reactivity, generation of reactive species | Curing of polymers, photolithography | chemimpex.com |

| Light-Sensitive Materials | Photochemical transformations | Data storage, photochromic materials | researchgate.net |

Photoconductive Polymers and Solar Cell Components

While research into thiophene-based materials for organic electronics is extensive, specific studies focusing on the incorporation of this compound into photoconductive polymers are limited. The broader class of sulfur-containing polycyclic hydrocarbons, including thioacenes and oligothiophenes, has garnered significant attention for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These materials are noted for their charge transport properties and enhanced stability compared to their all-carbon acene counterparts, a benefit attributed to the presence of sulfur atoms which can lead to stronger intermolecular interactions.

Fluorescent Probes and Dyes for Chemical Systems

The application of this compound as a fluorescent probe or dye for chemical systems is an area of nascent research. The analogous compound, 2,6-Diphenyl-4H-thiopyran-4-one, is known to act as a fluorescent dye and is considered a useful tool in biological imaging. chemimpex.com The structural similarity suggests that the thione derivative may also possess interesting luminescent properties. Generally, thioketones can exhibit unique excited-state behavior, which could be harnessed for sensing applications. The development of fluorescent probes often relies on the modulation of emission intensity or wavelength in response to the presence of specific analytes, a phenomenon that could potentially be achieved with the this compound scaffold. However, detailed studies demonstrating its efficacy as a selective and sensitive fluorescent probe for specific chemical systems are not yet prevalent in the scientific literature.

Fundamental Photochemistry for Molecular Design

The potential applications of this compound in materials science are fundamentally linked to its photochemical behavior. The study of the excited state dynamics of thioketones provides a theoretical basis for understanding and predicting the properties of this compound. Upon absorption of light, molecules are promoted to an excited electronic state, and the subsequent relaxation pathways, including fluorescence, phosphorescence, internal conversion, and intersystem crossing, determine the material's function.

Theoretical studies on conjugated cyclic thioketones suggest that they possess low-energy and intense π-π* transitions, which can be indicative of enhanced nonlinear optical properties. The photochemistry of related 4H-thiopyrans has been shown to involve transformations such as 1,5-electrocyclic reactions. For example, 2,4,4,6-tetraaryl-4H-thiopyrans can undergo photochemical color changes in the solid state. These fundamental photochemical processes are crucial for designing molecules with specific light-responsive behaviors. The study of the excited state dynamics of thiophenes and their oligomers has highlighted the importance of computational methods in elucidating their ultrafast deactivation mechanisms, which is critical for their application in organic electronics.

The photolysis of the related 2,6-diphenyl-4H-pyran-4-thione has been reported to result in desulfurization, leading to the formation of a bipyranylidene derivative. This type of photochemical reactivity underscores the importance of understanding the stability and transformation pathways of the thiocarbonyl group under irradiation when designing materials based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Diphenyl-4H-thiopyran-4-thione, and how can reaction conditions be optimized for yield improvement?

- Answer : The compound is typically synthesized via cyclization reactions involving thiocarbonyl precursors. For example, refluxing thioamide derivatives in basic aqueous conditions (e.g., 8% NaOH at 100°C for 5 hours) promotes cyclization, followed by acidification to precipitate the product . Optimization can involve adjusting stoichiometry, solvent polarity (e.g., CHCl₃/petroleum ether mixtures for recrystallization), and reaction time. Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Answer : ¹H and ¹³C NMR are critical for confirming structure. The thiopyran-thione moiety shows distinct deshielded carbons (~200–220 ppm for C=S in ¹³C NMR) and aromatic proton splitting patterns (e.g., doublets for para-substituted phenyl groups) . IR spectroscopy can confirm C=S stretches (~1200–1250 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns.

Q. How can researchers mitigate impurities during synthesis, particularly in multi-step thiopyran-thione derivatization?

- Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (acetic acid/water mixtures) effectively removes byproducts . For sulfur-containing impurities, chelating agents (e.g., EDTA) in aqueous washes may reduce metal-sulfur adducts. Purity should be confirmed via melting point analysis and HPLC (>95% purity threshold).

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during the synthesis of this compound derivatives?

- Answer : Competing pathways (e.g., dimerization vs. cyclization) often arise from nucleophilic attack variability at the thiocarbonyl center. Kinetic control (low temperature, short reaction times) favors cyclization, while thermodynamic conditions (prolonged heating) may stabilize dimeric byproducts. DFT calculations can model transition states to predict dominant pathways .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for thiopyran-thione derivatives?

- Answer : Discrepancies often stem from solvent effects or conformational flexibility. Solvent-specific NMR simulations (e.g., using COSMO-RS) improve agreement with experimental data . X-ray crystallography provides definitive structural validation, while variable-temperature NMR probes dynamic conformational changes .

Q. What strategies are effective for analyzing electronic properties and charge distribution in this compound?

- Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These models predict reactivity sites (e.g., sulfur atoms as electrophilic centers) and guide functionalization strategies. Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, which can be validated via UV-Vis spectroscopy .

Q. How should researchers address inconsistent biological activity data in thiopyran-thione-based pharmacological studies?

- Answer : Contradictions may arise from assay conditions (e.g., pH, redox environment) or compound stability. Standardized protocols (e.g., fixed DMSO concentrations, inert atmospheres) reduce variability. LC-MS monitoring confirms compound integrity during bioassays. Meta-analyses of structure-activity relationships (SAR) across studies can identify robust trends .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.